Ethyl 4,6-dichloropicolinate

Overview

Description

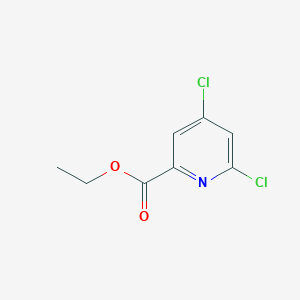

Ethyl 4,6-dichloropicolinate (CAS 873450-61-4) is a chlorinated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . Structurally, it consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an ethyl ester group at position 2. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and coordination chemistry due to its reactive ester moiety and electron-withdrawing chlorine substituents.

Synthesis: The compound is synthesized via esterification of 4,6-dichloropicolinic acid with ethanol, often through intermediate acyl chlorides. For example, similar methyl esters are prepared by reacting 3,6-dichloropicolinoyl chloride with methanol under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,6-dichloropicolinate can be synthesized through various methods. One common synthetic route involves the chlorination of ethyl picolinate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to control the reaction kinetics .

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions. These reactions involve the displacement of a chlorine atom by a nucleophile, such as an amine, thiol, or alkoxide.

Example: The chlorine atom at the fourth position can be replaced by nucleophiles such as sodium methoxide or ammonia in ethanol.

Hydrolysis

The ester group in ethyl 4,6-dichloropicolinate can undergo hydrolysis under acidic or basic conditions. Hydrolysis cleaves the ester bond, resulting in the formation of 4,6-dichloropicolinic acid and ethanol.

Reaction Conditions: Hydrochloric acid or sodium hydroxide solutions are typically employed.

Reduction

This compound can be reduced to the corresponding alcohol using reducing agents.

Reducing Agents: Lithium aluminum hydride in anhydrous ether can be used.

Reactions with Amines

The reaction of this compound with amines can lead to the displacement of one or both chlorine atoms, depending on the reaction conditions and the nature of the amine.

Formation of Amides

Reacting alkyl 3,6-dichloropicolinates, preferably methyl 3,6-dichloropicolinate, with a nitrogen base in an alcoholic solvent yields an amide of 3,6-dichloropicolinic acid when heated at reflux temperature . Pouring the mixture into water precipitates the amide .

Other reactions

-

Conversion to Nitrile: 3,6-dichloropicolinamide can be converted to 3,6-dichloropicolinonitrile by heating with phosphorus pentoxide . The reaction is carried out at temperatures between 170 to 250°C, and the nitrile is recovered by fractional distillation .

-

Esterification: Ethyl, 3,6-dichloropicolinate can be formed by the reaction of ethanol and 3,6-dichloropicolinic acid .

Use as a Reactant

Ethyl 4,6-Dichloronicotinate acts as a reactant in the preparation of (acylamino)aminonaphthyridinones as novobiocin analogs and Hsp90 inhibitors, their antitumor activities in human breast cancer cell lines, and the effects on aptoptosis and cell cycle advancement of selected compounds .

Scientific Research Applications

Agrochemical Applications

EDCP has been investigated for its potential as a herbicide and insecticide. Its structural similarity to other picolinate derivatives allows it to interact with biological targets effectively.

- Herbicidal Activity : Research indicates that EDCP exhibits herbicidal properties against various weed species. The compound disrupts metabolic pathways in plants, leading to growth inhibition. A study demonstrated that formulations containing EDCP significantly reduced the biomass of target weeds compared to controls .

- Insecticidal Properties : EDCP has shown promise as an insecticide, particularly against pests like aphids and beetles. It acts as a chitinase inhibitor, which interferes with the molting process in insects. This mechanism makes it a candidate for developing environmentally friendly insecticides .

Pharmaceutical Applications

In the pharmaceutical sector, EDCP serves as an important intermediate for synthesizing various bioactive compounds.

- Synthesis of Chitinase Inhibitors : EDCP is utilized in the synthesis of novel chitinase inhibitors that target insect pests. These inhibitors are crucial for developing green insecticides that minimize environmental impact while effectively controlling pest populations .

- Potential Anti-Cancer Agents : Preliminary studies suggest that derivatives of EDCP may exhibit anti-cancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, indicating its potential as a lead compound in cancer therapy research .

Nucleophilic Fluorination

A notable application of EDCP is in nucleophilic fluorination reactions. The compound can serve as a substrate for introducing fluorine atoms into organic molecules, which is valuable in medicinal chemistry.

- Fluorinated Derivatives : The fluorination of EDCP can produce compounds with enhanced pharmacological properties. For instance, fluorinated picolinate derivatives have been linked to improved bioavailability and metabolic stability in drug candidates .

Case Study 1: Herbicidal Efficacy

A field trial conducted on the efficacy of EDCP-based herbicides revealed a 70% reduction in weed biomass compared to untreated plots after four weeks of application. This study underscores the potential of EDCP as an effective herbicide alternative .

Case Study 2: Insecticidal Action

In laboratory settings, formulations containing EDCP were tested against common agricultural pests. Results indicated a significant reduction in pest populations within 48 hours post-application, highlighting its rapid action and potential for integration into pest management strategies .

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloropicolinate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the chlorine atoms are replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Physical Properties :

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: 320.7 ± 37.0 °C (at 760 mmHg)

- Flash Point: 147.8 ± 26.5 °C .

Comparison with Structural Analogs

The following compounds are structurally or functionally related to ethyl 4,6-dichloropicolinate. Key differences in molecular structure, properties, and applications are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Overview of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | 873450-61-4 | C₈H₇Cl₂NO₂ | 220.05 | Ethyl ester, Cl (4,6) | Pharmaceutical intermediates |

| Mthis compound | 98273-19-9 | C₇H₅Cl₂NO₂ | 206.03 | Methyl ester, Cl (4,6) | Agrochemical synthesis |

| Methyl 4-chloropicolinate | - | C₇H₆ClNO₂ | 171.58 | Methyl ester, Cl (4) | Ligand in coordination chemistry |

| Ethyl 3-amino-4,6-dichloropicolinate | 2007908-60-1 | C₈H₈Cl₂N₂O₂ | 235.07 | Ethyl ester, Cl (4,6), NH₂ (3) | Bioactive molecule development |

| Methyl 4-amino-3,5,6-trichloropicolinate | 14143-55-6 | C₇H₅Cl₃N₂O₂ | 255.49 | Methyl ester, Cl (3,5,6), NH₂ (4) | Herbicide intermediates |

Mthis compound

Structural Differences: Replaces the ethyl ester with a methyl group. Properties: Lower molecular weight (206.03 vs. Synthesis: Prepared via methyl esterification of 4,6-dichloropicolinic acid using methanol . Applications: Used in the synthesis of 1,2,4-oxadiazole derivatives with herbicidal and antimicrobial activities. For example, intermediates like methyl 3,6-dichloropicolinate are cyclized to form bio-isosteres of benzamides .

Methyl 4-Chloropicolinate

Structural Differences: Contains a single chlorine atom at position 3. Applications: Acts as a ligand in metal coordination complexes due to its lone ester and chlorine groups .

Amino-Substituted Derivatives

a) Ethyl 3-Amino-4,6-dichloropicolinate

Structural Differences: Incorporates an amino group at position 3. Reactivity: The NH₂ group enables participation in hydrogen bonding and chelation with metal ions, similar to amide derivatives reported in crystallographic studies . Applications: Investigated for bioactive properties, such as enzyme inhibition or antimicrobial activity.

b) Methyl 4-Amino-3,5,6-Trichloropicolinate

Structural Differences: Additional chlorine at position 5 and an amino group at position 4. Toxicity: Hazard statements include skin/eye irritation (H315-H319) and respiratory sensitization (H335) . Applications: Serves as a precursor in herbicide synthesis, leveraging the trichlorinated pyridine core for enhanced bioactivity .

Key Research Findings

Synthetic Utility : Ethyl and methyl esters of dichloropicolinic acid are critical intermediates in synthesizing heterocycles like 1,2,4-oxadiazoles, which exhibit pesticidal activity .

Coordination Chemistry : Chlorinated picolinate esters form stable complexes with transition metals, as demonstrated by crystallographic data showing intermolecular hydrogen bonds in amide analogs .

Biological Activity

Ethyl 4,6-dichloropicolinate (EDCP) is a chemical compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, characterized by the presence of chlorine atoms at the 4th and 6th positions of the picolinate ring, contributes to its unique reactivity and potential applications. This article explores the biological activities of EDCP, including its synthesis, mechanisms of action, and various applications supported by research findings.

- Molecular Formula : C_7H_6Cl_2N_O_2

- CAS Number : 873450-61-4

- Appearance : White solid

EDCP is primarily utilized as a precursor in organic synthesis and has been investigated for its potential therapeutic properties.

Antitumor Activity

Research indicates that EDCP acts as a reactant in synthesizing compounds that exhibit antitumor properties. Specifically, it has been linked to the development of novobiocin analogs and Hsp90 inhibitors, which have demonstrated efficacy against human breast cancer cell lines. The mechanism involves inducing apoptosis and affecting the cell cycle progression of these cancer cells .

Antimicrobial Properties

Studies have shown that EDCP possesses antimicrobial activity against various bacterial strains. Its effectiveness has been documented against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The proposed mechanism involves inhibition of bacterial growth and biofilm formation, although further investigation is needed to fully elucidate these pathways.

Herbicidal Activity

EDCP has also been investigated for its herbicidal properties. It has shown potential in controlling the growth of several weed species, including barnyardgrass and broadleaf weeds. This application underscores its significance in agricultural settings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of EDCP can be achieved through various methods involving chlorination reactions on picolinate derivatives. The structural arrangement significantly influences its biological activity. A comparative analysis with related compounds reveals that variations in chlorine positioning lead to distinct reactivity profiles and biological effects.

| Compound Name | Chlorine Position | Biological Activity |

|---|---|---|

| Ethyl 4,5-dichloropicolinate | 4th and 5th | Different reactivity profile |

| This compound | 4th and 6th | Antitumor and antimicrobial |

| Ethyl 3,6-dichloropicolinate | 3rd and 6th | Distinct chemical behavior |

This table highlights how specific structural features contribute to the compound's biological efficacy.

Case Studies

A notable case study evaluated the effects of EDCP on zebrafish embryos, demonstrating its toxicity levels and potential environmental impact. The study revealed that certain concentrations led to developmental abnormalities in embryos, indicating a need for careful assessment in agricultural applications .

Properties

IUPAC Name |

ethyl 4,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDVLXYPBAYFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680692 | |

| Record name | Ethyl 4,6-dichloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873450-61-4 | |

| Record name | Ethyl 4,6-dichloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.